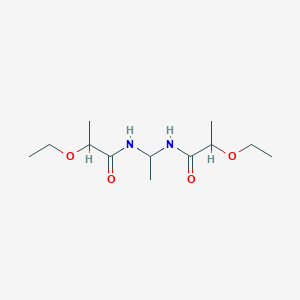
N,N'-(Ethane-1,1-diyl)bis(2-ethoxypropanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Ethane-1,1-diyl)bis(2-ethoxypropanamide) is a chemical compound with a unique structure that includes two ethoxypropanamide groups connected by an ethane-1,1-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,1-diyl)bis(2-ethoxypropanamide) typically involves the reaction of ethane-1,1-diyl diamine with 2-ethoxypropanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N’-(Ethane-1,1-diyl)bis(2-ethoxypropanamide) may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Ethane-1,1-diyl)bis(2-ethoxypropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include amides, amines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N,N’-(Ethane-1,1-diyl)bis(2-ethoxypropanamide) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism by which N,N’-(Ethane-1,1-diyl)bis(2-ethoxypropanamide) exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biological pathways. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis(benzamides)
- N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
- Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-
Uniqueness
N,N’-(Ethane-1,1-diyl)bis(2-ethoxypropanamide) is unique due to its specific ethoxypropanamide groups and the ethane-1,1-diyl linker. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
114659-85-7 |
|---|---|
Molekularformel |
C12H24N2O4 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
2-ethoxy-N-[1-(2-ethoxypropanoylamino)ethyl]propanamide |
InChI |
InChI=1S/C12H24N2O4/c1-6-17-8(3)11(15)13-10(5)14-12(16)9(4)18-7-2/h8-10H,6-7H2,1-5H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
JJERXJHYWHMGTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)C(=O)NC(C)NC(=O)C(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















